1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N5O3S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.10858190 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to the one mentioned are synthesized through various chemical reactions, aiming to explore their biological activities. For example, pyrazolo[3,4-d]pyrimidines, including allopurinol and its derivatives, have been prepared by reactions involving α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines, illustrating the compound's relevance in synthesizing antimetabolites with potential therapeutic applications (Hildick & Shaw, 1971). Similarly, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the role of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Chemical Transformations and Synthesis of Derivatives
The flexibility in chemical transformations of pyrazolo[3,4-d]pyrimidines and related compounds is crucial for synthesizing a wide range of derivatives with potential biological activities. For instance, trisubstituted pyrazolo[3,4-d]pyrimidines have been synthesized from 3-cyano-4,6-dimethylmercaptopyrazolo[3,4-d]pyrimidine, undergoing conversions to various functional groups, demonstrating the compound's utility in generating diverse molecules for biological evaluation (Bulychev et al., 1980).
Anticancer Activity and Molecular Docking
The synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, and their evaluation for cytotoxic activity against various cancer cell lines, highlight the importance of such compounds in cancer research. These studies provide insights into the structure-activity relationship and potential therapeutic applications of these compounds (Hassan et al., 2015).
Properties
IUPAC Name |
1-ethyl-N-(2-methoxyethyl)-4-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-3-22-9-11(14(21-22)15(24)19-7-8-26-2)23-17(25)13-10-5-4-6-12(10)28-16(13)20-18(23)27/h9H,3-8H2,1-2H3,(H,19,24)(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMYVCVOQMWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCOC)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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